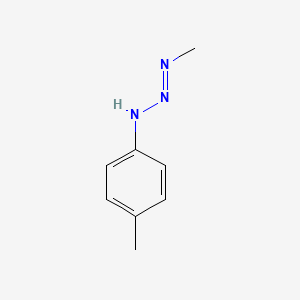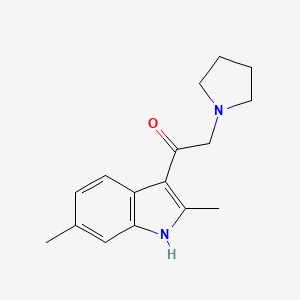
1-Methyl-3-p-tolyltriazen
Übersicht
Beschreibung
1-Methyl-3-p-tolyltriazene, also known as 1-Methyl-3-p-tolyltriazene, is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-3-p-tolyltriazene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 183741. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-3-p-tolyltriazene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-p-tolyltriazene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methylierungsmittel in der Gaschromatographie
“1-Methyl-3-p-tolyltriazen” wurde für die Methylierung während der simultanen Bestimmung von Hippursäure und o-, m- und p-Methylhippursäuren mittels Gaschromatographie verwendet {svg_1} {svg_2} {svg_3}. Diese Anwendung ist besonders nützlich in der analytischen Chemie, wo sie bei der Identifizierung und Quantifizierung dieser Säuren hilft.
Festphasen-Methylesterifizierung von Carboxylgruppen
Eine schnelle und quantitative Methode zur Festphasen-Methylesterifizierung von Carboxylgruppen verschiedener sialylierter Oligosaccharide wurde etabliert. Die Methode verwendete ein Triazenderivat, 3-Methyl-1-p-tolyltriazen, zur einfachen Derivatisierung von Oligosacchariden, die auf allgemeine feste Träger immobilisiert sind {svg_4}.
Unimolekulare Zerfallsstudie
Die Kinetik und der Mechanismus des unimolekularen Zerfalls von “this compound” wurden untersucht {svg_5}. Der nahezu Nullwert für ΔS deutet auf einen Übergangszustand mit minimaler Streckung der N-N-Bindungen in Tautomere hin. Die Aktivierungsenergie (Ea = 29,2 kcal/mol) und ΔS für den Zerfall sind sehr ähnlich zu denen der Azoarylalkanes (Ar-N=N-R), was auf einen ähnlichen Abbaumechanismus hindeutet {svg_6}.
Thermolysestudie
Die thermische Zersetzung von “this compound” in apolaren Kohlenwasserstofflösungsmitteln folgt einer Kinetik erster Ordnung {svg_7}. Die Bildung von Methylradikalen wurde deutlich gezeigt. Zusätzlich hat eine CIDNP-Untersuchung der Thermolyse von Monoalkyltriazenen die Bildung des Aminylradikals (ArNH R) gezeigt, das vermutlich durch Homolyse der nicht konjugierten tautomeren Form B entsteht {svg_8}.
Biologische Eigenschaften
Alkylaryltriazene (Ar-N=N-NHR) wurden umfassend untersucht und ihre Synthese, Tautomerie, Degradation und biologischen Eigenschaften wurden kürzlich zusammengefasst {svg_9}. Diese Monoalkyltriazene existieren als tautomeres Gemisch der Formen A und B {svg_10}.
Protonentransferstudie
Die Kinetik der Benzoesäure-katalysierten Zersetzung von 3-Alkyl-1-Aryltriazenen in aprotischen Lösungsmitteln wurde untersucht {svg_11}. Es wurde vermutet, dass Protonentransfer und Abgang des Alkylkations während der Zersetzung unter Bildung von ArNH2, N2 und Produkten aus dem Alkylfragment synchron und geschwindigkeitsbestimmend sind {svg_12}.
Wirkmechanismus
Target of Action
1-Methyl-3-p-tolyltriazene is primarily used as a methylation agent . Its primary targets are carboxy groups of various sialylated oligosaccharides . These targets play a crucial role in biological processes, including cell-cell interaction, immune response, and pathogen recognition.
Mode of Action
The compound interacts with its targets through a process known as methylation . Methylation involves the addition of a methyl group to the carboxy groups of sialylated oligosaccharides . This results in the formation of methyl esters, altering the properties of the original compounds .
Biochemical Pathways
The methylation process affects various biochemical pathways. By modifying the properties of sialylated oligosaccharides, 1-Methyl-3-p-tolyltriazene can influence the behavior of these molecules in biological systems . The downstream effects of these changes can vary widely, depending on the specific roles of the modified oligosaccharides.
Pharmacokinetics
Its solubility in ether suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 1-Methyl-3-p-tolyltriazene’s action are primarily related to its role as a methylation agent . By methylating sialylated oligosaccharides, it can alter their interactions with other molecules and potentially influence cellular processes in which these oligosaccharides are involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-3-p-tolyltriazene. For instance, its stability may be affected by exposure to air . Therefore, it is recommended to store the compound under inert gas . Additionally, the compound’s efficacy as a methylation agent may be influenced by the pH and temperature of its environment.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Methyl-3-p-tolyltriazene plays a significant role in biochemical reactions, primarily as a methylating agent. It is known to interact with various biomolecules, including enzymes and proteins. One of the key interactions involves the methylation of carboxy groups in oligosaccharides, which is facilitated by the compound’s ability to transfer a methyl group to the target molecule . This interaction is crucial for the derivatization of oligosaccharides, enabling their analysis through techniques such as gas chromatography.
Cellular Effects
The effects of 1-Methyl-3-p-tolyltriazene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s methylating activity can lead to modifications in DNA and RNA, thereby affecting gene expression . Additionally, its interaction with cellular proteins can alter their function, impacting various metabolic pathways and cellular processes.
Molecular Mechanism
At the molecular level, 1-Methyl-3-p-tolyltriazene exerts its effects through the transfer of a methyl group to target biomolecules. This methylation process involves the formation of a covalent bond between the methyl group of the compound and the target molecule, such as a carboxy group in oligosaccharides . The compound’s structure, with a double bond between nitrogen atoms and a methyl group attached to the triazene unit, facilitates this interaction. The resulting methylated product can then undergo further biochemical reactions or be analyzed using various analytical techniques.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-3-p-tolyltriazene can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Methyl-3-p-tolyltriazene vary with different dosages in animal models. At lower doses, the compound can effectively methylate target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse impacts on organ function. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
1-Methyl-3-p-tolyltriazene is involved in several metabolic pathways, primarily through its role as a methylating agent. It interacts with enzymes and cofactors that facilitate the transfer of methyl groups to target molecules . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and biochemical processes.
Transport and Distribution
The transport and distribution of 1-Methyl-3-p-tolyltriazene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function, making it important to understand these dynamics in the context of its biochemical applications.
Subcellular Localization
1-Methyl-3-p-tolyltriazene exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in biochemical reactions and cellular processes.
Eigenschaften
IUPAC Name |
4-methyl-N-(methyldiazenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGJVDGPCGXBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066680 | |
| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21124-13-0 | |
| Record name | 1-Methyl-3-p-tolyltriazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-4-tolyltriazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-p-tolyltriazene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3-p-tolyltriazene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-p-tolyltriazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-3-P-TOLYLTRIAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41T26MB6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-Methyl-3-p-tolyltriazene highlighted in the provided research?
A1: The research primarily focuses on the use of 1-Methyl-3-p-tolyltriazene as a reagent for esterification reactions. Specifically, [] demonstrated its effectiveness in converting carboxylic acids to their corresponding methyl esters.
Q2: Are there any potential safety concerns associated with using 1-Methyl-3-p-tolyltriazene?
A2: While the research primarily focuses on the synthetic application of 1-Methyl-3-p-tolyltriazene, one study mentions a significant safety concern. [] explicitly labels 1-Methyl-3-p-tolyltriazene as a "potential explosive." This highlights the importance of handling this compound with extreme caution and adhering to appropriate safety protocols in a laboratory setting.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1197080.png)





![5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1197090.png)
![1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione](/img/structure/B1197091.png)



